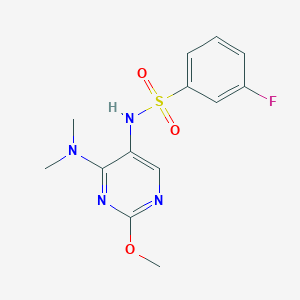
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihistaminic and Antiasthmatic Applications
Research has indicated that derivatives similar to the specified compound show promising antihistaminic and antiasthmatic activities. For instance, some derivatives have demonstrated good inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting their potential as antihistaminic agents (Pascal et al., 1985). Furthermore, xanthene derivatives, sharing a structural resemblance, have been synthesized and shown significant antiasthmatic activity, underscoring their vasodilatory capabilities and phosphodiesterase 3 inhibitory effects, which are crucial for developing anti-asthmatic agents (Bhatia et al., 2016).
Fluorescent Probing for 5-HT1A Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized and evaluated for their ability to visualize 5-HT1A receptors overexpressed in cells. These compounds have shown high receptor affinity and excellent fluorescence properties, presenting a novel approach for receptor visualization (Lacivita et al., 2009).
Cardiovascular Research
Derivatives of the given compound have been synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some compounds displayed strong prophylactic antiarrhythmic activity and moderate hypotensive activity, offering insights into the development of new cardiovascular medications (Chłoń-Rzepa et al., 2004).
Analgesic and Anti-inflammatory Properties
Novel derivatives have been synthesized and shown potent analgesic and anti-inflammatory activities, highlighting their potential as new therapeutic agents in pain management and inflammation treatment (Zygmunt et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 2-chlorobenzylamine and 3,7-dimethylxanthine. The second intermediate is 4-(4-methoxyphenyl)piperazine, which is synthesized from 4-nitroaniline and 4-methoxybenzaldehyde. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3,7-dimethylxanthine", "4-nitroaniline", "4-methoxybenzaldehyde", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione:", "- 2-chlorobenzylamine is reacted with 3,7-dimethylxanthine in the presence of a suitable solvent and base to form the first intermediate.", "Synthesis of 4-(4-methoxyphenyl)piperazine:", "- 4-nitroaniline is reduced to 4-aminophenyl using a suitable reducing agent.", "- 4-aminophenyl is reacted with 4-methoxybenzaldehyde in the presence of a suitable solvent and acid catalyst to form the second intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using standard peptide coupling reagents, such as HATU or EDC, in the presence of a suitable base and solvent to form the final product." ] } | |
CAS番号 |
923244-35-3 |
分子式 |
C25H27ClN6O3 |
分子量 |
494.98 |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O3/c1-28-21-22(29(2)25(34)32(23(21)33)16-17-6-4-5-7-20(17)26)27-24(28)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3 |
InChIキー |
BZXRBCNFFMRSDA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)
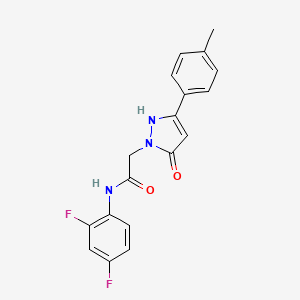
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)
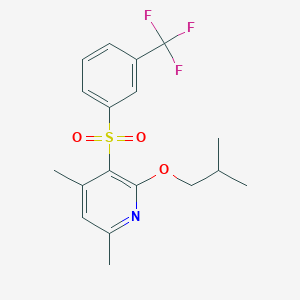
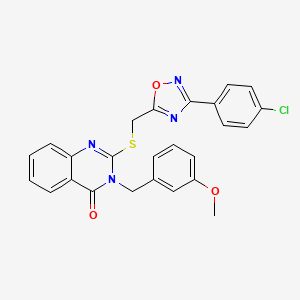
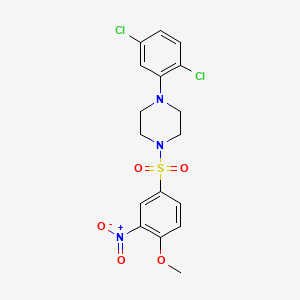
![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)
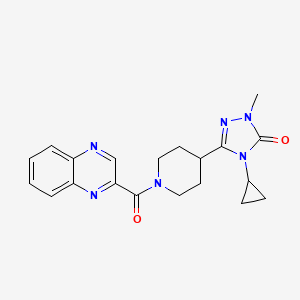
![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)
